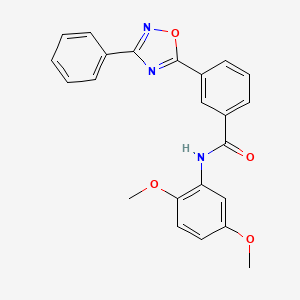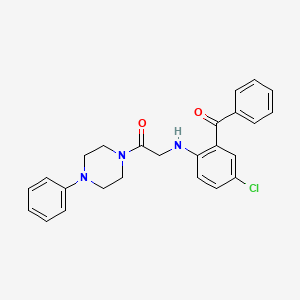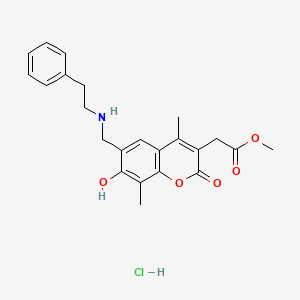![molecular formula C22H32O3 B1649726 2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic Acid CAS No. 103904-74-1](/img/structure/B1649726.png)
2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anacardic acid diene is a polyunsaturated form of anacardic acid, a phenolic lipid found in the shell of the cashew nut (Anacardium occidentale). This compound is known for its antibacterial, antioxidant, and anti-inflammatory properties. It is a yellow liquid that is partially miscible with ethanol and ether but nearly immiscible with water .
Aplicaciones Científicas De Investigación
Anacardic acid diene has a wide range of scientific research applications:
Mecanismo De Acción
Anacardic acid diene exerts its effects by inhibiting the catalytic activity of matrix metalloproteinases (MMP-2 and MMP-9). The carboxylate group of anacardic acid chelates the catalytic zinc ion in the active site of these enzymes, thereby inhibiting their activity. This mechanism is crucial for its antibacterial and anti-inflammatory properties .
Similar Compounds:
Cardanol: A decarboxylated form of anacardic acid, used in the production of resins and coatings.
Cardol: Another phenolic lipid found in CNSL, known for its antioxidant properties.
2-Methyl Cardol: A derivative of cardol with similar biological activities.
Uniqueness: Anacardic acid diene is unique due to its polyunsaturated alkenyl side chain, which enhances its biological activity compared to its saturated counterparts. This structural feature makes it particularly effective against certain bacterial strains and in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Anacardic acid diene can be extracted from cashew nut shell liquid (CNSL) using solvents like hexane. The extraction process involves isolating the anacardic acids, which are then purified using chromatographic techniques . The chemical composition of CNSL varies depending on the method of extraction; natural CNSL, obtained by cold or solvent extraction, is very rich in anacardic acid (60-65%) and other phenols .
Industrial Production Methods: Industrial production of anacardic acid diene involves the extraction of CNSL from cashew nut shells, followed by purification and chemical modification. The process typically includes solvent extraction, chromatographic purification, and chemical modifications to enhance the desired properties of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Anacardic acid diene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites such as the phenolic hydroxyl group and the alkenyl side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used to oxidize anacardic acid diene.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of anacardic acid, and various substituted phenolic compounds .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic Acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the protection of functional groups, the formation of carbon-carbon double bonds, and the oxidation of alcohols to carboxylic acids.", "Starting Materials": ["1. 14-hydroxypentadeca-7,9-dien-5-ynoic acid", "2. 2-bromobenzoic acid", "3. Diisopropylcarbodiimide (DIC)", "4. N,N-Dimethylformamide (DMF)", "5. Triethylamine (TEA)", "6. Pyridine", "7. Sodium hydroxide (NaOH)", "8. Hydrochloric acid (HCl)", "9. Sodium bicarbonate (NaHCO3)", "10. Ethyl acetate"], "Reaction": ["1. Protection of the hydroxyl group of 14-hydroxypentadeca-7,9-dien-5-ynoic acid with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole to form TBDMS-protected intermediate.", "2. Reaction of the TBDMS-protected intermediate with 2-bromobenzoic acid in the presence of DIC and TEA to form the ester intermediate.", "3. Hydrolysis of the ester intermediate with NaOH to form the carboxylic acid intermediate.", "4. Conversion of the carboxylic acid intermediate to the acid chloride intermediate with thionyl chloride (SOCl2) in the presence of pyridine.", "5. Reaction of the acid chloride intermediate with NaOH to form the final product, 2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic Acid.", "6. Purification of the final product by extraction with NaHCO3 and ethyl acetate." ] } | |
Número CAS |
103904-74-1 |
Fórmula molecular |
C22H32O3 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
2-hydroxy-6-[(8Z,11Z)-pentadeca-8,11-dienyl]benzoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h4-5,7-8,15,17-18,23H,2-3,6,9-14,16H2,1H3,(H,24,25)/b5-4-,8-7- |
Clave InChI |
KAOMOVYHGLSFHQ-UTOQUPLUSA-N |
SMILES isomérico |
CCC/C=C\C/C=C\CCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
SMILES |
CCCCC(CC=CC=CCCCC(C)O)C1=CC=CC=C1C(=O)O |
SMILES canónico |
CCCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
melting_point |
25 - 26 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzoic acid, 4-[(3-oxo-1,3-diphenylpropyl)amino]-, ethyl ester](/img/structure/B1649645.png)
![N-(3-chloro-2-methylphenyl)-4-(3-methoxyphenyl)-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B1649647.png)
![4-(3-methoxyphenyl)-N-[3-(methylthio)phenyl]-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B1649648.png)
![N-(2-chlorophenyl)-4-(3-ethoxyphenyl)-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B1649649.png)
![N-(2-ethylphenyl)-4-isopropyl-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B1649651.png)
![N~1~-(4-fluorobenzyl)-N~2~-methyl-N~2~-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl)sulfonyl]glycinamide](/img/structure/B1649656.png)
![2-(4-Methoxyphenyl)-6-[(3-methylphenyl)sulfonyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1649657.png)

![3-(4-Fluorophenyl)-5-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B1649659.png)


![Ethyl 1-{[(7-oxo-2-phenyl-6,7-dihydropyrazolo[1,5-a][1,3,5]triazin-4-yl)thio]acetyl}piperidine-3-carboxylate](/img/structure/B1649665.png)
![4-{3-[5,7-dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoyl}-N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B1649666.png)